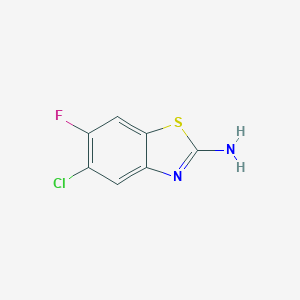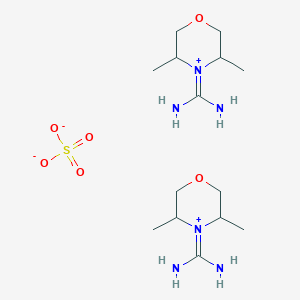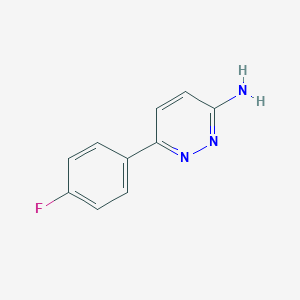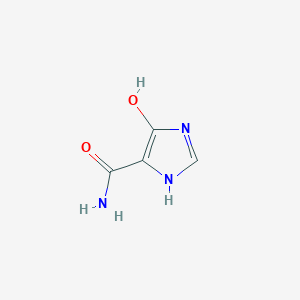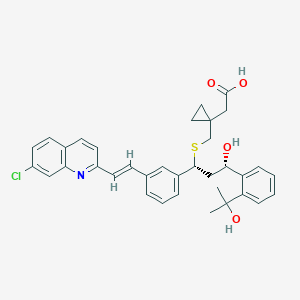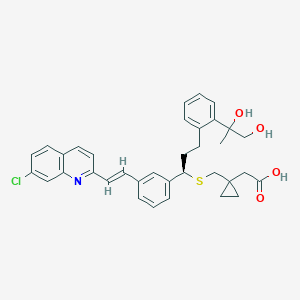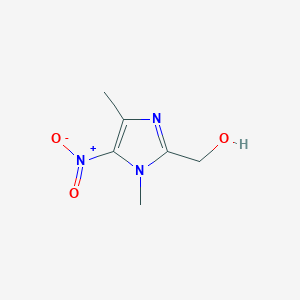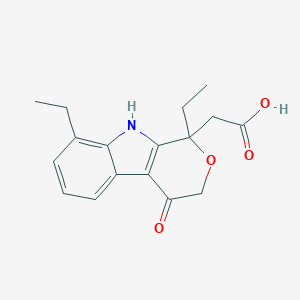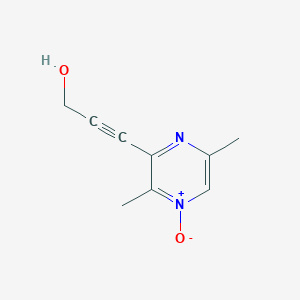
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol, also known as DMPO, is a stable free radical that has been widely used in scientific research. It has a unique structure that allows it to react with a variety of free radicals, making it a valuable tool in the study of oxidative stress and related diseases.
作用機序
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol reacts with free radicals through a process called spin trapping. When a free radical comes into contact with 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol, it forms a short-lived radical adduct that quickly reacts with 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol to form a stable adduct. The stable adduct can be detected by EPR spectroscopy, providing information about the type and quantity of free radicals present in a sample.
Biochemical and Physiological Effects:
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death in vitro and to reduce oxidative damage in vivo. 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol has also been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
One of the main advantages of 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol is its ability to react with a wide range of free radicals, making it a versatile tool in the study of oxidative stress. 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol is also stable and easy to handle, making it suitable for use in a variety of experimental conditions. However, one limitation of 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol is that it can react with other molecules in addition to free radicals, leading to the formation of non-specific adducts. This can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for the use of 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol in scientific research. One area of interest is the study of the role of oxidative stress in aging and age-related diseases. 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol could also be used to study the effects of environmental pollutants and toxins on oxidative stress. Additionally, 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol could be used in the development of new antioxidant therapies for the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol is a valuable tool in the study of oxidative stress and related diseases. Its unique structure allows it to react with a wide range of free radicals, providing valuable information about the mechanism of oxidative damage. While there are limitations to its use, 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol has many potential applications in scientific research and holds promise for the development of new therapies for oxidative stress-related diseases.
合成法
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol can be synthesized by the reaction of 3,6-dimethylpyrazin-2,4(1H,3H)-dione with propargyl alcohol in the presence of a strong base such as potassium carbonate. The reaction yields 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol as a yellow crystalline solid with a melting point of 160-162°C. The purity of 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol can be confirmed by NMR and EPR spectroscopy.
科学的研究の応用
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol has been extensively used in scientific research to study oxidative stress and related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol reacts with free radicals to form stable adducts, which can be detected by EPR spectroscopy. This allows researchers to quantify the amount of free radicals in a sample and to study the mechanism of oxidative damage.
特性
CAS番号 |
109224-36-4 |
|---|---|
製品名 |
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol |
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
3-(3,6-dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H10N2O2/c1-7-6-11(13)8(2)9(10-7)4-3-5-12/h6,12H,5H2,1-2H3 |
InChIキー |
ZCNACIMOZXOCHG-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=C(C(=N1)C#CCO)C)[O-] |
正規SMILES |
CC1=C[N+](=C(C(=N1)C#CCO)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




